molecular formula C21H27N7O14P2 B000430 Nadide CAS No. 53-84-9

Nadide

Cat. No.: B000430
CAS No.: 53-84-9
M. Wt: 663.4 g/mol
InChI Key: BAWFJGJZGIEFAR-NNYOXOHSSA-N
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Description

Nadide, also known as nicotinamide adenine dinucleotide, is a coenzyme found in all living cells. It plays a crucial role in cellular metabolism by participating in redox reactions, where it alternates between oxidized (NAD+) and reduced (NADH) forms. This compound is essential for the transfer of electrons in metabolic processes and is involved in various enzymatic reactions .

Mechanism of Action

Target of Action

Nadide primarily targets numerous enzymatic reactions where it serves as an electron carrier . It is involved in redox reactions, carrying electrons from one reaction to another .

Mode of Action

this compound interacts with its targets by being alternately oxidized and reduced . In its oxidized form (NAD+), it accepts electrons from other molecules. This reaction, coupled with a hydrogen ion (H+), forms the reduced form of this compound (NADH), which can donate electrons .

Biochemical Pathways

this compound is involved in various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation . It serves as a cofactor for oxidoreductases involved in these processes, thereby harvesting energy from fuel substrates such as glucose, amino acids, and fatty acids .

Pharmacokinetics

The optimization of these properties is often the most challenging part of the drug discovery process and has a major impact on the likelihood of success of a drug .

Result of Action

The molecular and cellular effects of this compound’s action are vast. It is involved in numerous enzymatic reactions where it serves as an electron carrier . It also serves as a cosubstrate for non-redox this compound-dependent enzymes, including sirtuins, CD38, and poly (ADP-ribose) polymerases .

Action Environment

Research suggests that the availability of nature within people’s living environment can increase physical activity , which could potentially influence the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

Nicotinamide adenine dinucleotide is involved in numerous biochemical reactions. It acts as an electron carrier in redox reactions, where it alternates between its oxidized (NAD+) and reduced (NADH) forms. NAD+ accepts electrons from other molecules, becoming reduced to NADH. This process is vital in cellular respiration, particularly in the glycolysis, citric acid cycle, and oxidative phosphorylation pathways. NAD+ also serves as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases, which are involved in post-translational modifications of proteins .

Cellular Effects

Nicotinamide adenine dinucleotide influences various cellular processes. It is essential for ATP production through its role in cellular respiration. NAD+ is also involved in cell signaling pathways, such as those mediated by sirtuins, which regulate gene expression and cellular stress responses. Additionally, NAD+ is crucial for DNA repair processes, as it is a substrate for enzymes like poly(ADP-ribose) polymerases that detect and repair DNA damage .

Molecular Mechanism

At the molecular level, nicotinamide adenine dinucleotide exerts its effects through electron transfer reactions. NAD+ acts as an oxidizing agent, accepting electrons and becoming reduced to NADH. This reduction-oxidation cycle is fundamental to energy production in cells. NAD+ also binds to and activates sirtuins, which deacetylate proteins and regulate gene expression. Furthermore, NAD+ is involved in the activation of poly(ADP-ribose) polymerases, which play a role in DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nicotinamide adenine dinucleotide can change over time. NAD+ is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that NAD+ levels can influence cellular aging and longevity. In vitro and in vivo studies have demonstrated that maintaining NAD+ levels can improve cellular function and delay age-related decline .

Dosage Effects in Animal Models

The effects of nicotinamide adenine dinucleotide vary with different dosages in animal models. Low doses of NAD+ have been shown to enhance cellular metabolism and improve mitochondrial function. High doses can lead to adverse effects, such as oxidative stress and toxicity. Studies have identified threshold effects, where optimal NAD+ levels promote health, while excessive levels can be detrimental .

Metabolic Pathways

Nicotinamide adenine dinucleotide is involved in several metabolic pathways. It plays a key role in glycolysis, the citric acid cycle, and oxidative phosphorylation, where it functions as an electron carrier. NAD+ is also involved in the biosynthesis of nucleotides and amino acids. Enzymes like nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase are crucial for NAD+ biosynthesis and recycling .

Transport and Distribution

Within cells, nicotinamide adenine dinucleotide is transported and distributed by specific transporters and binding proteins. NAD+ is synthesized in the cytoplasm and mitochondria and can be transported across cellular compartments. Transporters like nicotinamide nucleotide transhydrogenase facilitate the movement of NAD+ and NADH between the cytoplasm and mitochondria, ensuring proper distribution and function .

Subcellular Localization

Nicotinamide adenine dinucleotide is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its localization. For example, mitochondrial NAD+ is essential for ATP production, while nuclear NAD+ is involved in DNA repair and gene regulation. Post-translational modifications and targeting signals help direct NAD+ to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nadide can be synthesized through several methods. One common synthetic route involves the condensation of nicotinamide mononucleotide with adenosine monophosphate. This reaction typically requires the presence of pyrophosphate as a coupling agent and is carried out under mild conditions to prevent the degradation of the sensitive intermediates .

Industrial Production Methods

In industrial settings, this compound is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the coenzyme, which is then extracted and purified. This method is preferred due to its cost-effectiveness and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nadide

This compound is unique due to its dual role as both an oxidizing and reducing agent, which is essential for maintaining cellular redox balance. Its involvement in a wide range of metabolic processes and its ability to act as a substrate for various enzymes make it indispensable in cellular physiology .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
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InChI Key

BAWFJGJZGIEFAR-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
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Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H27N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2045236
Record name Nadide
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Molecular Weight

663.4 g/mol
Source PubChem
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Physical Description

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Nicotinamide adenine dinucleotide
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Solubility

752.5 mg/mL
Record name NAD
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CAS No.

53-84-9, 64417-72-7
Record name NAD
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Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Record name NAD
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Melting Point

140.0 - 142.0 °C
Record name NAD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Nadide, also known as nicotinamide adenine dinucleotide (NAD), functions as a coenzyme in various redox reactions within cells. [] It exists in two forms: NAD+ (oxidized) and NADH (reduced). NAD+ acts as an electron acceptor, becoming reduced to NADH, while NADH donates electrons, becoming oxidized back to NAD+. These electron transfer reactions are crucial for numerous metabolic processes, including energy production, DNA repair, and cell signaling. For instance, in glycolysis and the citric acid cycle, NAD+ accepts electrons from metabolic intermediates, generating NADH. Subsequently, NADH delivers these electrons to the electron transport chain, driving ATP synthesis. []

ANone: this compound consists of two nucleotides joined by their phosphate groups. One nucleotide contains an adenine base, and the other contains nicotinamide.

A: this compound plays a crucial role in various analytical techniques, particularly enzymatic assays. [] For instance, in the enzymatic determination of glycerol, glycerol is first phosphorylated. The resulting glycerol phosphate is then oxidized by an enzyme that utilizes NAD+ as a coenzyme. The amount of NADH produced in this reaction is directly proportional to the initial glycerol concentration and can be quantified spectrophotometrically by measuring the absorbance at 340 nm.

A: this compound plays a vital role in plant metabolism, and its levels can be influenced by interactions with mycorrhizal fungi. [] Studies have shown that inoculation with arbuscular mycorrhizal fungi (AMF) can lead to variations in plant growth parameters, phosphorus content, and mycorrhizal colonization, which are often correlated with changes in this compound levels. These findings highlight the complex interplay between plants and AMF and the importance of this compound in mediating these interactions. Further research in this area can provide insights into optimizing plant growth and nutrient uptake through beneficial microbial associations.

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